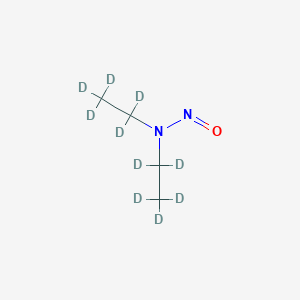

N-Nitroso-diethylamine D10

Overview

Description

N-Nitrosodiethylamine-d10, also known as N-Nitroso-diethylamine D10, is a deuterium-labeled version of N-Nitrosodiethylamine . It is a potent hepatocarcinogenic dialkylnitrosoamine . It is mainly present in tobacco smoke, water, cheddar cheese, cured, fried meals, and many alcoholic beverages .

Molecular Structure Analysis

The molecular formula of N-Nitroso-diethylamine D10 is C4 2H10 N2 O . The molecular weight is 112.20 .Physical And Chemical Properties Analysis

N-Nitrosodiethylamine D10 is a clear yellow oil that is soluble in water, lipids, and other organic solvents . It has an amine or aromatic odor .Scientific Research Applications

- Application : This study investigated the health effects of N-Nitroso Diethylamine in treated water on gut microbiota using a simulated human intestinal microbiota system .

- Methods : The Simulator of the Human Intestinal Microbial Ecosystem (SHIME) was used to explore the effect of Chlorination disinfection byproducts (CDBPs) on intestinal microbiota .

- Results : The results showed that CDBPs slightly inhibited the production of short-chain fatty acids, and the abundance of Actinobacteria decreased in the transverse colon and descending colon. The abundance of Proteobacteria increased in the ascending colon and descending colon, while it decreased in the transverse colon .

Health Effect on Gut Microbiota

Formation of N-Nitrosamine Drug Substance Related Impurities

- Application : N-Nitroso-diethylamine D10 is used in COVID-19 research chemicals and analytical standards .

- Methods : The specific methods of application or experimental procedures are not provided in the search results .

- Results : The specific results or outcomes of this application are not provided in the search results .

- Application : N-Nitrosodiethylamine affects DNA integrity, probably by alkylation, and is used in experimental research to induce liver tumorigenesis .

- Methods : The specific methods of application or experimental procedures are not provided in the search results .

- Results : It is carcinogenic and mutagenic . NDEA has also been found to perturb amino acid biosynthesis including arginine, as well as DNA damage repair and mitochondrial genome maintenance in yeast .

- Application : N-Nitrosodiethylamine can be used as a reactant to synthesize α-Amino oxime derivatives from alkenes .

- Methods : The synthesis is done via visible-light-induced photoaddition in the presence of HCl .

- Results : The specific results or outcomes of this application are not provided in the search results .

COVID-19 Research Chemicals and Analytical Standards

Induction of Liver Tumorigenesis

Synthesis of α-Amino Oxime Derivatives

- Application : N-Nitrosodiethylamine is used as a gasoline and lubricant additive .

- Methods : The specific methods of application or experimental procedures are not provided in the search results .

- Results : The specific results or outcomes of this application are not provided in the search results .

- Application : N-Nitrosodiethylamine is used as an antioxidant and stabilizer for industry materials .

- Methods : The specific methods of application or experimental procedures are not provided in the search results .

- Results : The specific results or outcomes of this application are not provided in the search results .

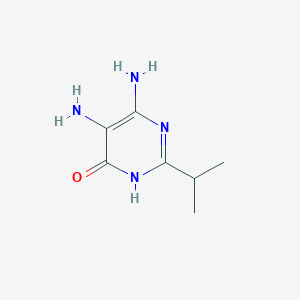

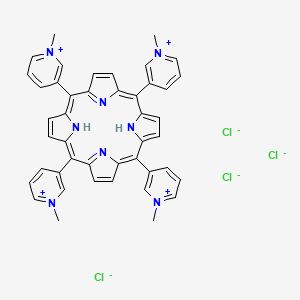

- Application : N-Nitrosodiethylamine can be used to synthesize diethylnitrosamine metalloporphyrin complexes .

- Methods : The synthesis is done from metalloporphyrins in the presence of dichloromethane .

- Results : The specific results or outcomes of this application are not provided in the search results .

Gasoline and Lubricant Additive

Antioxidant and Stabilizer for Industry Materials

Synthesis of Diethylnitrosamine Metalloporphyrin Complexes

Safety And Hazards

N-Nitrosodiethylamine D10 is toxic if swallowed . It may cause cancer and is harmful to aquatic life with long-lasting effects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

properties

IUPAC Name |

N,N-bis(1,1,2,2,2-pentadeuterioethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNQDOYYEUMPFS-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])[2H])N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitrosodiethylamine-d10 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436783.png)

![2-(piperazin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436784.png)

![3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B1436794.png)

![2-Amino-9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B1436797.png)

![Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B1436799.png)